Cas no 1131605-37-2 (Allyl 2-amino-5-iodobenzoate)
Allyl 2-amino-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Allyl 2-amino-5-iodobenzoate
- prop-2-enyl 2-amino-5-iodobenzoate
- Prop-2-en-1-yl 2-amino-5-iodobenzoate
- DB-350964
- A802846
- 2-amino-5-iodobenzoic acid prop-2-enyl ester
- DTXSID70661167
- Allyl2-amino-5-iodobenzoate
- prop-2-enyl 2-azanyl-5-iodanyl-benzoate
- 1131605-37-2
- AKOS015854673
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- Inchi: 1S/C10H10INO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2
- InChI Key: RUVDIISBTFYBLA-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C(=O)OCC=C)C=1)N
Computed Properties
- Exact Mass: 302.97563g/mol
- Monoisotopic Mass: 302.97563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 52.3Ų
Allyl 2-amino-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098769-1g |
Allyl 2-amino-5-iodobenzoate |
1131605-37-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Ambeed | A306858-1g |
Allyl 2-amino-5-iodobenzoate |
1131605-37-2 | 95+% | 1g |
$237.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757689-1g |
Allyl 2-amino-5-iodobenzoate |
1131605-37-2 | 98% | 1g |
¥1990.00 | 2024-08-09 | |
| Crysdot LLC | CD12179320-1g |
Allyl 2-amino-5-iodobenzoate |
1131605-37-2 | 95+% | 1g |
$299 | 2024-07-23 | |
| Chemenu | CM133651-1g |
allyl 2-amino-5-iodobenzoate |
1131605-37-2 | 95% | 1g |
$282 | 2023-01-12 |
Allyl 2-amino-5-iodobenzoate Suppliers
Allyl 2-amino-5-iodobenzoate Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Allyl 2-amino-5-iodobenzoate
Allyl 2-amino-5-iodobenzoate (CAS No. 1131605-37-2): A Comprehensive Overview
Allyl 2-amino-5-iodobenzoate (CAS No. 1131605-37-2) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structure, which combines an allyl group, an amino group, and an iodine substituent on a benzoate framework. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Allyl 2-amino-5-iodobenzoate is defined by its molecular formula, C10H10INO2. The presence of the iodine atom at the 5-position of the benzene ring is particularly noteworthy, as it can serve as a versatile handle for further chemical transformations. The allyl group at the ester position adds additional reactivity and functionalization possibilities, making this compound a valuable starting material for a wide range of synthetic pathways.
In the realm of medicinal chemistry, Allyl 2-amino-5-iodobenzoate has shown promise as a building block for the synthesis of novel pharmaceuticals. Recent studies have explored its use in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound as a key intermediate in the synthesis of small molecules that exhibit potent anticancer activity. These molecules are designed to selectively target cancer cells while minimizing toxicity to healthy tissues.
Beyond its applications in drug discovery, Allyl 2-amino-5-iodobenzoate has also found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology (MIT) have used this compound to synthesize polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and composite materials.
The synthetic accessibility of Allyl 2-amino-5-iodobenzoate is another factor contributing to its widespread use. The compound can be synthesized through a series of well-established organic reactions, including esterification, halogenation, and amidation. One common synthetic route involves the reaction of 2-amino-5-iodobenzoic acid with allyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method yields high purity Allyl 2-amino-5-iodobenzoate with good yields and minimal side products.
The physical properties of Allyl 2-amino-5-iodobenzoate are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 90 to 93°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its solubility profile makes it amenable to various synthetic operations and purification techniques.
In terms of safety and handling, Allyl 2-amino-5-iodobenzoate should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of laboratory personnel.
The environmental impact of Allyl 2-amino-5-iodobenzoate is another important consideration. While it is not classified as a hazardous substance under current regulations, proper disposal methods should be employed to minimize any potential environmental impact. This includes following local guidelines for waste management and ensuring that any residual material is neutralized before disposal.
In conclusion, Allyl 2-amino-5-iodobenzoate (CAS No. 1131605-37-2) is a multifaceted organic compound with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new uses for this compound, its importance in the scientific community is likely to grow even further.
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